

Application Note: Quantitative Purity Determination of 3-Fluorophenetrazine using ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: 3-Fluorophenetrazine
Hydrochloride

Cat. No.: B1154085

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Abstract

This application note provides a comprehensive, step-by-step protocol for determining the chemical purity of 3-fluorophenetrazine, a synthetic compound of the phenylmorpholine class, using quantitative ^1H Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] The method described herein utilizes an internal standard for accurate and precise quantification, a technique recognized as a powerful tool in pharmaceutical quality control for its ability to provide direct, traceable measurements without the need for a specific reference standard of the analyte.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of drug development, forensic chemistry, and academic research.

Introduction

3-Fluorophenetrazine (also known as 3-fluorophenmetrazine or 3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was formerly used as an appetite suppressant.[1][4] As a research chemical and designer drug, ensuring the identity and purity of 3-fluorophenetrazine is critical for accurate pharmacological studies and for forensic identification.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides extensive information on molecular structure and can be used for quantitative analysis.[3][10][11][12] Quantitative NMR (qNMR) is particularly advantageous because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2][13] This characteristic allows for the determination of a substance's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and mass.[2][13] This approach is recognized by regulatory bodies and pharmacopeias as a primary ratio method for purity assignment.[14][15][16]

This document outlines a robust and validated protocol for the purity assessment of **3-fluorophenetrazine hydrochloride** using ^1H qNMR, covering sample preparation, data acquisition, and data analysis.

Principle of Quantitative ^1H NMR

The fundamental principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of protons (nuclei) it represents. By adding a known mass of a highly pure internal standard to a known mass of the analyte in an NMR tube, the purity of the analyte can be calculated using the following equation[13][14]:

$$\text{Purity_analyte (\%)} = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS$$

Where:

- I: Integral value of the signal for the analyte or internal standard.
- N: Number of protons giving rise to the selected signal.
- MW: Molecular Weight.
- m: Mass.
- P: Purity of the internal standard (as a percentage).
- analyte: Refers to 3-fluorophenetrazine.
- IS: Refers to the Internal Standard.

The accuracy of this method hinges on careful experimental design, particularly in the selection of a suitable internal standard, precise sample preparation, and optimization of NMR acquisition parameters to ensure full signal relaxation.[\[13\]](#)[\[17\]](#)

Materials and Equipment

3.1. Chemicals and Reagents

- Analyte: **3-Fluorophenetrazine Hydrochloride** ($C_{11}H_{14}FNO \cdot HCl$), MW = 231.7 g/mol .[\[6\]](#)
- Internal Standard (IS): Maleic Acid (Certified Reference Material, CRM), Purity $\geq 99.5\%$, MW = 116.07 g/mol .
- Deuterated Solvent: Deuterium Oxide (D_2O), 99.9% D.

3.2. Equipment

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
- Analytical microbalance (readability of at least 0.01 mg).
- Vortex mixer.
- High-quality 5 mm NMR tubes.
- Volumetric flasks and pipettes.
- NMR data processing software.

Experimental Protocols

Selection of the Internal Standard

The choice of an internal standard is a critical step for a successful qNMR experiment.[\[18\]](#) Maleic acid was chosen for this application based on the following criteria:

- High Purity: Available as a Certified Reference Material (CRM) with a well-documented purity value.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Signal Simplicity & Location:** Produces a single, sharp singlet for its two equivalent olefinic protons at approximately 6.3 ppm in D₂O, which does not overlap with the signals from 3-fluorophenetrazine.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **Solubility:** Readily soluble in D₂O, the same solvent used for the analyte.[\[18\]](#)[\[21\]](#)
- **Stability:** Chemically stable, non-volatile, and not hygroscopic, allowing for accurate weighing.[\[18\]](#)[\[20\]](#)[\[24\]](#)

Sample Preparation

Accurate weighing is paramount for the precision of the qNMR result.[\[13\]](#)[\[24\]](#) It is recommended to prepare samples in triplicate to assess the method's reproducibility.[\[17\]](#)

- **Weigh the Internal Standard:** Accurately weigh approximately 5-10 mg of maleic acid (m_{IS}) directly into a clean, dry vial using an analytical balance. Record the weight to the nearest 0.01 mg.
- **Weigh the Analyte:** In the same vial, accurately weigh approximately 15-20 mg of 3-fluorophenetrazine HCl (m_{analyte}). Record the weight to the nearest 0.01 mg. The goal is to achieve a molar ratio between the analyte and standard that is close to 1:1 for the signals being integrated.
- **Dissolution:** Add approximately 0.7 mL of D₂O to the vial.
- **Homogenization:** Securely cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved, ensuring a homogeneous solution.[\[19\]](#)
- **Transfer:** Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be optimized. The most critical parameter is the relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz)

Parameter	Recommended Value	Rationale
Pulse Program	Standard 1D pulse (e.g., zg30)	Simple excitation for quantitative analysis.
Pulse Angle	30°	A smaller flip angle reduces the required relaxation delay.
Relaxation Delay (D1)	30 s	Ensures >99.9% relaxation for most small molecules, critical for accurate integration. A value of 5 x T1 (longest) is recommended.
Acquisition Time (AQ)	≥ 3 s	Provides sufficient digital resolution.
Number of Scans (NS)	16	Sufficient for good signal-to-noise (S/N) on a 400 MHz instrument with the specified sample concentration.
Dummy Scans (DS)	4	Establishes a steady state before data acquisition.
Spectral Width (SW)	20 ppm	Covers the full range of expected proton signals.
Temperature	298 K (25 °C)	Maintained for consistency and to minimize solvent viscosity effects.

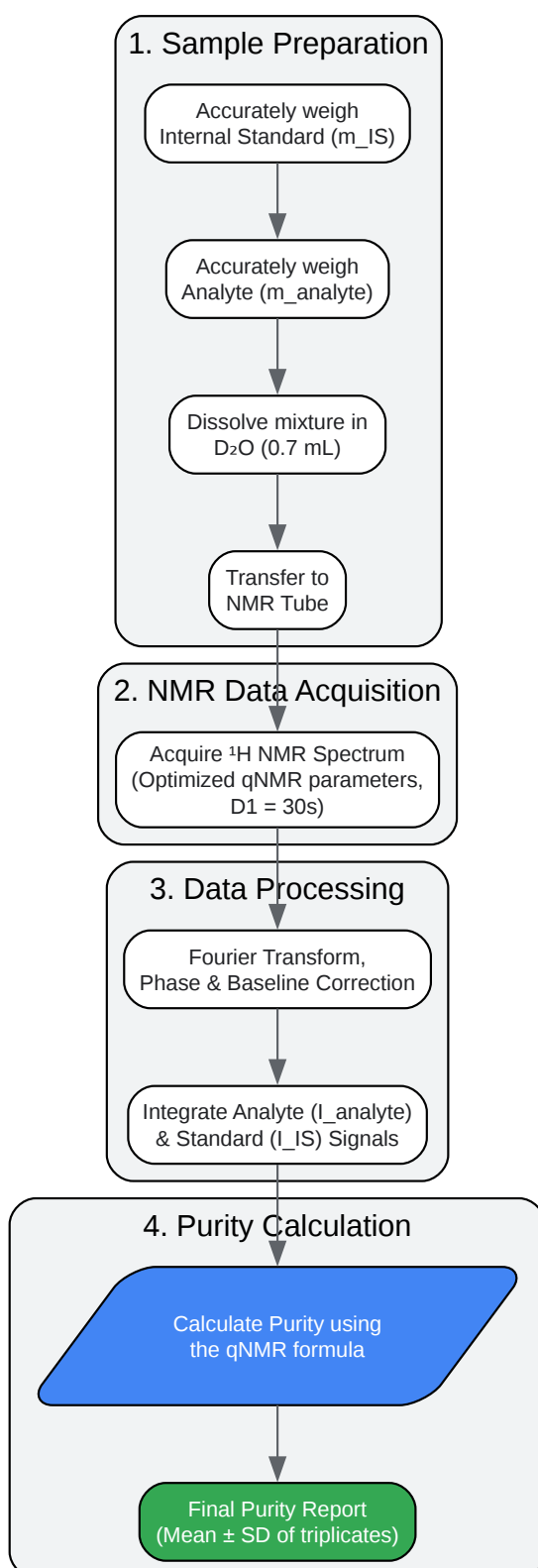
Data Processing and Analysis

- **Fourier Transform:** Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.
- **Phasing and Baseline Correction:** Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction algorithm to the entire spectrum.

- Referencing: Calibrate the spectrum by setting the residual HDO signal to 4.79 ppm.
- Signal Integration:
 - Integrate the sharp singlet from the internal standard (Maleic Acid, ~6.3 ppm). This signal corresponds to 2 protons (N_IS).
 - Integrate a well-resolved, non-overlapping signal from 3-fluorophenetrizine. The aromatic region often contains complex multiplets due to ^1H - ^1H and ^1H - ^{19}F coupling. A more isolated signal, if available (e.g., from the methyl group), is preferable. For this example, we will assume a well-resolved aromatic proton signal can be used, corresponding to 1 proton (N_analyte).
- Purity Calculation: Use the integral values and the masses recorded during sample preparation to calculate the purity using the formula provided in Section 2.

Workflow and Data Visualization

The entire process from sample preparation to the final purity calculation is summarized in the workflow diagram below.



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Caption: Workflow for qNMR Purity Analysis.

Example Data and Calculation

Let's assume the following hypothetical data was collected:

Table 2: Hypothetical Experimental Data

Parameter	Value
Mass of 3-FPM HCl (m_analyte)	18.55 mg
Mass of Maleic Acid (m_IS)	8.12 mg
Purity of Maleic Acid (P_IS)	99.8%
Integral of Analyte Signal (I_analyte)	1.00
Number of Protons (N_analyte)	1
Integral of IS Signal (I_IS)	1.73
Number of Protons (N_IS)	2
MW of 3-FPM HCl (MW_analyte)	231.7 g/mol
MW of Maleic Acid (MW_IS)	116.07 g/mol

Calculation:

$$\text{Purity (\%)} = (1.00 / 1) * (2 / 1.73) * (231.7 / 116.07) * (8.12 / 18.55) * 99.8$$

$$\text{Purity (\%)} = (1.00) * (1.156) * (1.996) * (0.4377) * 99.8$$

$$\text{Purity (\%)} = 100.7\%$$

Note: A purity value slightly over 100% can occur due to measurement uncertainties in weighing and integration. The final result should be reported with an associated uncertainty calculated from the standard deviation of replicate measurements.

Conclusion

Quantitative ^1H NMR spectroscopy is a rapid, reliable, and highly accurate method for determining the purity of 3-fluorophenetrzine.[2][25] The protocol detailed in this application note provides a robust framework for achieving precise and trustworthy results, which is essential for the quality control of research chemicals and in forensic analysis. The method's key advantages include its non-destructive nature, simple sample preparation, and the ability to achieve SI-traceable results when using a certified reference material.[3][16]

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- To cite this document: BenchChem. [Application Note: Quantitative Purity Determination of 3-Fluorophenetrzine using ^1H NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1154085/docs#application-note-quantitative-purity-determination-of-3-fluorophenetrzine-using-h-nmr-spectroscopy>]

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